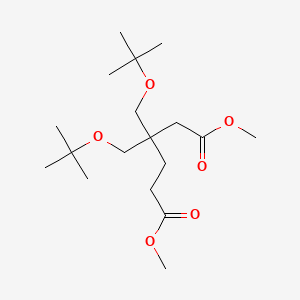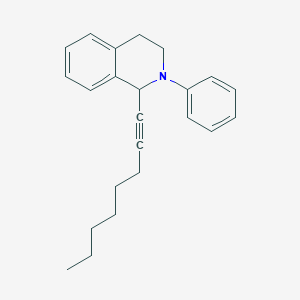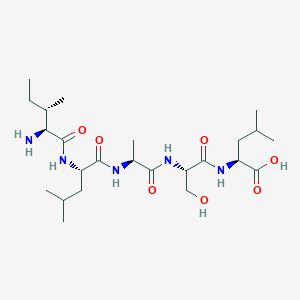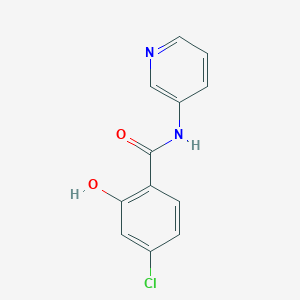![molecular formula C51H69Br3O3 B14211013 1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} CAS No. 593156-87-7](/img/structure/B14211013.png)
1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three propane-2,2-diyl groups, each further substituted with a 4-[(6-bromohexyl)oxy]benzene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} typically involves multiple steps, starting with the preparation of the core benzene ring substituted with propane-2,2-diyl groups. This can be achieved through Friedel-Crafts alkylation reactions, where benzene is reacted with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Subsequently, the 4-[(6-bromohexyl)oxy]benzene groups are introduced through nucleophilic substitution reactions. This involves reacting the intermediate compound with 6-bromohexanol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo groups to corresponding alcohols.
Substitution: The bromo groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-chlorohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-iodohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-fluorohexyl)oxy]benzene}
Uniqueness
The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} lies in its specific substitution pattern and the presence of bromo groups, which can impart distinct reactivity and properties compared to its chloro, iodo, or fluoro analogs. This makes it a valuable compound for various applications where such properties are desirable.
Propiedades
Número CAS |
593156-87-7 |
|---|---|
Fórmula molecular |
C51H69Br3O3 |
Peso molecular |
969.8 g/mol |
Nombre IUPAC |
1,3,5-tris[2-[4-(6-bromohexoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C51H69Br3O3/c1-49(2,40-19-25-46(26-20-40)55-34-16-10-7-13-31-52)43-37-44(50(3,4)41-21-27-47(28-22-41)56-35-17-11-8-14-32-53)39-45(38-43)51(5,6)42-23-29-48(30-24-42)57-36-18-12-9-15-33-54/h19-30,37-39H,7-18,31-36H2,1-6H3 |
Clave InChI |
OVDLVCVEHZMLGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCCCCCCBr)C2=CC(=CC(=C2)C(C)(C)C3=CC=C(C=C3)OCCCCCCBr)C(C)(C)C4=CC=C(C=C4)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
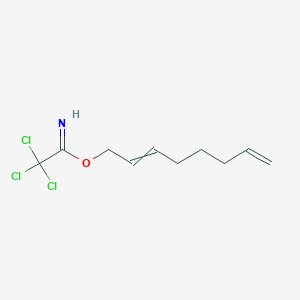
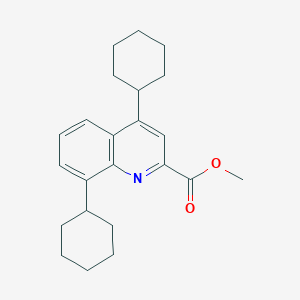
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
